2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C18H20N4O. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with various substituted aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Allyl-1-{[2-(2-hydroxyethoxy)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-ethyl-1-(2-methoxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-4-13-12(2)14(11-19)18-21-15-7-5-6-8-16(15)22(18)17(13)20-9-10-23-3/h5-8,20H,4,9-10H2,1-3H3 |
InChI Key |
SFWQETYUUJQLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCOC |
Origin of Product |
United States |
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